molecular formula C21H19N3O3S B11969372 N-(1-((6-Methyl-2-(methylthio)-4-pyrimidinyl)oxy)-2-oxo-2-phenylethyl)benzamide

N-(1-((6-Methyl-2-(methylthio)-4-pyrimidinyl)oxy)-2-oxo-2-phenylethyl)benzamide

Cat. No.: B11969372
M. Wt: 393.5 g/mol
InChI Key: ZSZYZGNPOAMGGY-UHFFFAOYSA-N
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Description

N-(1-((6-Methyl-2-(methylthio)-4-pyrimidinyl)oxy)-2-oxo-2-phenylethyl)benzamide is a complex organic compound that features a pyrimidine ring substituted with a methylthio group and an oxy group, linked to a phenylethyl benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((6-Methyl-2-(methylthio)-4-pyrimidinyl)oxy)-2-oxo-2-phenylethyl)benzamide typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the methylthio group, and subsequent coupling with the phenylethyl benzamide moiety. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for precise control of reaction conditions and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-((6-Methyl-2-(methylthio)-4-pyrimidinyl)oxy)-2-oxo-2-phenylethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol.

    Substitution: The oxy group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield a sulfoxide or sulfone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in the study of cellular processes.

    Medicine: Its structure suggests potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-((6-Methyl-2-(methylthio)-4-pyrimidinyl)oxy)-2-oxo-2-phenylethyl)benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-((6-Methyl-2-(methylthio)-4-pyrimidinyl)oxy)-2-oxo-2-phenylethyl)benzamide is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for further study.

Properties

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

N-[1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxy-2-oxo-2-phenylethyl]benzamide

InChI

InChI=1S/C21H19N3O3S/c1-14-13-17(23-21(22-14)28-2)27-20(18(25)15-9-5-3-6-10-15)24-19(26)16-11-7-4-8-12-16/h3-13,20H,1-2H3,(H,24,26)

InChI Key

ZSZYZGNPOAMGGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC)OC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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